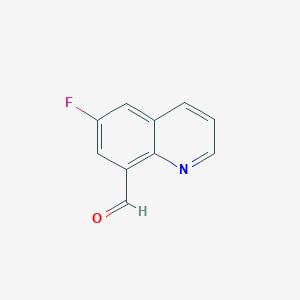

6-Fluoroquinoline-8-carbaldehyde

Vue d'ensemble

Description

6-Fluoroquinoline-8-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss this compound, they do provide insights into the properties and reactivity of related quinolinecarbaldehydes. These compounds are of interest due to their potential applications in various fields, including as chemosensors for metal ions and as intermediates in the synthesis of more complex organic molecules.

Synthesis Analysis

The synthesis of quinolinecarbaldehydes can be achieved through several methods, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods. These methods are important for introducing formyl groups into the quinoline ring system at specific positions. For example, a carbene insertion reaction based on the Reimer-Tiemann methodology was used to synthesize 7-bromo-8-hydroxyquinoline-5-carbaldehyde . The Vilsmeier-Haack and Duff reactions were employed for the double formylation of quinoline derivatives . These methods could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

Computational studies and single-crystal X-ray diffraction measurements have been used to determine the molecular structures of quinolinecarbaldehydes and their Schiff base derivatives . These techniques provide detailed information about the molecular geometry, bond lengths, and angles, which are crucial for understanding the reactivity and properties of these compounds. The presence of substituents on the quinoline ring, such as a fluoro group, would influence the electronic distribution and could affect the molecular structure of this compound.

Chemical Reactions Analysis

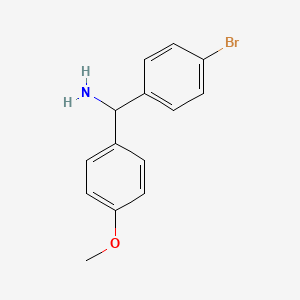

Quinolinecarbaldehydes can react with amines to form Schiff bases, which are characterized by their imine linkage. Four Schiff base derivatives were prepared from selected quinoline-5-carbaldehydes and quinoline-7-carbaldehyde . These reactions are typically efficient and yield products with interesting optical and electrochemical properties. The reactivity of this compound would likely be similar, allowing for the formation of Schiff bases with potential applications as sensors or in other fields.

Physical and Chemical Properties Analysis

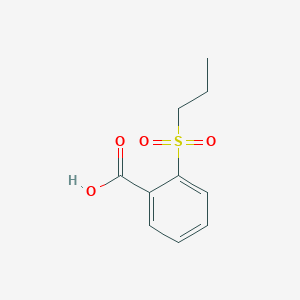

The physical and chemical properties of quinolinecarbaldehydes are influenced by their molecular structure. The electrochemical properties of these compounds have been investigated, revealing a strong correlation between chemical structure and redox potentials . The presence of electron-donating or withdrawing groups, such as a fluoro substituent, would affect these properties. Additionally, the fluorescence of quinolinecarbaldehydes can be significantly enhanced upon binding to certain metal ions, as demonstrated by the 65-fold increase in fluorescence intensity upon the addition of Mg2+ to 8-hydroxyquinoline-5-carbaldehyde . This suggests that this compound could also exhibit interesting fluorescence properties when interacting with metal ions.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Recent research has shown a growing interest in quinoline derivatives, such as 6-Fluoroquinoline-8-carbaldehyde, particularly in the synthesis of complex ring systems and their chemical properties. For instance, the chemistry of various quinoline derivatives, including methods to synthesize these compounds and their reactions to form fused or binary heterocyclic systems, has been extensively studied (Hamama et al., 2018).

Biological Applications

Several studies have focused on the biological applications of quinoline derivatives. For example, the antimicrobial properties of synthesized quinoline derivatives have been evaluated, showing moderate activity against both Gram-positive and Gram-negative bacteria, although generally less potent than standard drugs like ciprofloxacin (Pirgal, 2022). Additionally, the evaluation of 8-hydroxyquinoline derivatives for their antioxidant and antidyslipidemic activities has been conducted, identifying compounds with promising biological activities (Sashidhara et al., 2009).

Industrial Applications

Quinoline derivatives have also found applications in industrial contexts. For example, their use as corrosion inhibitors for metals in acidic environments has been studied. The inhibition properties of quinoline derivatives on metal surfaces suggest their potential in protecting metals against dissolution (Lgaz et al., 2017).

Sensor Applications

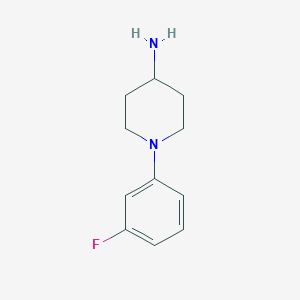

In sensor technology, quinoline-based compounds have been developed as selective and sensitive sensors for metal ions. For instance, novel fluorescent sensors based on quinoline carbaldehyde Schiff-base have been synthesized, demonstrating high selectivity for aluminum ions in acid medium (Jiang et al., 2011).

Mécanisme D'action

Target of Action

Quinolines, the class of compounds to which it belongs, have demonstrated various biological activities such as antimalarial, antibacterial, and anticancer . Therefore, it’s plausible that 6-Fluoroquinoline-8-carbaldehyde may interact with similar targets.

Mode of Action

Quinolines often interact with their targets through various mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Result of Action

Quinolines have been shown to exhibit antibacterial, antimalarial, and anticancer activities , suggesting that this compound may have similar effects.

Safety and Hazards

Propriétés

IUPAC Name |

6-fluoroquinoline-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNMGOKPEQFEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618412 | |

| Record name | 6-Fluoroquinoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22934-42-5 | |

| Record name | 6-Fluoroquinoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)

![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)